8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide
Description
The compound 8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide features a spirocyclic scaffold combining a piperidine ring fused to a quinazolinone core. Key structural attributes include:
- Spiro Junction: The piperidine and quinazoline rings share a single carbon atom, restricting conformational flexibility, which may enhance target binding selectivity .
- Substituents: 8'-Chloro Group: A chlorine atom at the 8'-position of the quinazoline, likely influencing electron distribution and steric interactions.
While direct biological data for this compound are absent in the provided evidence, its structural analogs in the N-piperidinyl-benzimidazolone and related series (e.g., –8) offer insights into structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
8-chloro-N-(4-methoxy-2-methylphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-13-12-14(29-2)6-7-17(13)23-20(28)26-10-8-21(9-11-26)24-18-15(19(27)25-21)4-3-5-16(18)22/h3-7,12,24H,8-11H2,1-2H3,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPLWZRQQEWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure
The compound features a complex structure that includes a spiro-piperidine and quinazoline moiety, which are known for their diverse biological activities. The presence of the chloro and methoxy groups may enhance its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on analogs have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 9.4 | Induction of apoptosis and DNA damage |
| NALM-6 | 12.5 | Cell cycle arrest in G2/M phase |
| COLO205 | 15.3 | Mitochondrial membrane depolarization |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and affect cell cycle regulation.
Mechanistic Insights
- DNA Damage Induction : The comet assay demonstrated that the compound could cause significant DNA damage in tumor cells, with a reported damage level of 23% for certain cell lines .
- PARP1 Interaction : Docking studies revealed that the compound could theoretically bind to the PARP1 active site, which is crucial for DNA repair mechanisms. This interaction may lead to enhanced cytotoxicity in cancer cells .
- Cell Cycle Arrest : Compounds with similar structures have been shown to block the cell cycle at the G2/M phase, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of this compound have also been evaluated for anti-inflammatory effects. In vitro studies using models such as the RBC hemolysis technique indicated significant inhibition of inflammatory responses, comparable to established anti-inflammatory drugs like indomethacin .
Study 1: Antiproliferative Effects
A study focusing on spiropyrazoline derivatives highlighted their antiproliferative effects on various cancer cell lines. The results showed that compounds with similar structural features to our target compound exhibited IC50 values indicating strong cytotoxicity against leukemia and solid tumor cells .
Study 2: Mechanistic Pathways
Another investigation explored the mechanistic pathways involved in the anticancer activity of related compounds. It was found that these compounds could induce apoptosis through mitochondrial dysfunction and activate caspase pathways, leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Activity and Selectivity
The evidence highlights critical substituent modifications in piperidine-carboxamide derivatives (Table 1):
Table 1: Key Analogs and Substituent Impact
*Estimated based on molecular formula.
- Chlorine Position : In compound 16 (5-chloro-benzodiazolyl), the chloro substituent at the 5-position correlates with high synthetic yield (85%) and moderate activity. The target’s 8'-chloro group on quinazoline may similarly enhance target engagement through halogen bonding .
- Methoxy vs. Methyl: Compound 54 (3-methoxy-4-chlorophenyl) shows improved selectivity over 43 (4-chlorophenyl), suggesting meta-substitution with electron-donating groups enhances selectivity.
Physicochemical and Pharmacokinetic Properties
- Aqueous Solubility : Methoxy groups (e.g., compound 54 ) increase polarity, improving solubility. The target’s 4-methoxy group likely confers similar advantages over purely lipophilic analogs like 16 .
- Metabolic Stability: Spirocyclic structures (e.g., ) often exhibit reduced CYP450 metabolism due to restricted conformations. The target’s spiro core may enhance metabolic stability compared to non-spiro analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
